Pentanesulfonyl fluoride, 5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanesulfonyl fluoride, 5-fluoro-, is a fluorinated sulfonyl compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonyl fluoride group attached to a pentane chain with a fluorine atom at the fifth position. The unique structural features of pentanesulfonyl fluoride, 5-fluoro-, make it a valuable reagent in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanesulfonyl fluoride, 5-fluoro-, typically involves the fluorosulfonylation of appropriate precursors. One common method is the reaction of pentanesulfonyl chloride with a fluorinating agent such as sulfuryl fluoride (SO₂F₂) in the presence of a base like triethylamine (Et₃N). This reaction proceeds under mild conditions and yields pentanesulfonyl fluoride, 5-fluoro-, with high efficiency .
Industrial Production Methods
Industrial production of pentanesulfonyl fluoride, 5-fluoro-, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions allows for large-scale production of this compound, meeting the demands of various industries .
Chemical Reactions Analysis
Types of Reactions
Pentanesulfonyl fluoride, 5-fluoro-, undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Deoxofluorination: This compound can participate in deoxofluorination reactions, converting alcohols and carbonyl compounds into their corresponding fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in reactions with pentanesulfonyl fluoride, 5-fluoro-, include nucleophiles such as amines and alcohols, as well as fluorinating agents like sulfuryl fluoride. Reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving pentanesulfonyl fluoride, 5-fluoro-, include sulfonamides, fluorinated alcohols, and fluorinated carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Pentanesulfonyl fluoride, 5-fluoro-, has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing fluorine atoms into organic molecules, enhancing their stability and bioactivity.
Chemical Biology: This compound is employed in the development of bioorthogonal chemistry techniques, allowing for selective labeling and modification of biomolecules in living systems.
Materials Science: It is utilized in the production of fluorinated polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of pentanesulfonyl fluoride, 5-fluoro-, involves the formation of strong covalent bonds with nucleophilic sites in target molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophiles such as amines and thiols to form stable sulfonamide and sulfonate linkages. This reactivity underlies its utility in bioorthogonal chemistry and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: A smaller analog with similar reactivity but different physical properties.
Trifluoromethanesulfonyl fluoride: A more reactive compound due to the presence of three fluorine atoms, often used in harsher reaction conditions.
Benzenesulfonyl fluoride: An aromatic analog with distinct reactivity patterns and applications.
Uniqueness
Pentanesulfonyl fluoride, 5-fluoro-, stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its unique structure allows for selective fluorination and modification of target molecules under mild conditions, which is advantageous in both research and industrial settings .
Properties
CAS No. |
372-99-6 |
---|---|
Molecular Formula |
C5H10F2O2S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
5-fluoropentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H10F2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |
InChI Key |
VQSHEUCJEAGJCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.